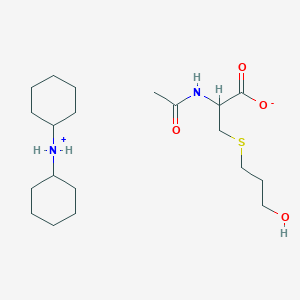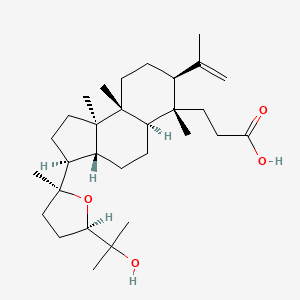
Quinine-d3 1'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[(2S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol is a complex organic compound with a unique structure that includes a quinoline moiety and a bicyclic azabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the ethenyl group, and the construction of the azabicyclo octane system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline N-oxide back to the quinoline.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide derivatives, while reduction can regenerate the parent quinoline.
Scientific Research Applications
Chemistry
In chemistry, ®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its labeled trideuteriomethoxy group can facilitate the tracking and analysis of metabolic pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may exhibit biological activity against various targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties can be exploited to create innovative products with enhanced performance.
Mechanism of Action
The mechanism of action of ®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The azabicyclo octane system can enhance the binding affinity and selectivity of the compound. The labeled trideuteriomethoxy group can provide insights into the metabolic pathways and distribution of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinidine Sulfate Dihydrate: A similar compound with a quinoline moiety and a bicyclic system.
N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide: Another compound with a similar azabicyclo octane system.
Uniqueness
®-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol is unique due to its combination of a quinoline moiety, an azabicyclo octane system, and a labeled trideuteriomethoxy group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molecular Weight |
343.43 |
Synonyms |
(8α,9R)-6’-(Methoxy-d3)-cinchonan-9-ol 1’-Oxide; Quinine-d3 1’-N-Oxide; Quinine-d3 N’-Oxide; Quinine-d3 ar-N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





